molecular formula C11H13F3O4S B237214 S-Allyl-3-hydroxy-17-thioniamorphinan CAS No. 132958-69-1

S-Allyl-3-hydroxy-17-thioniamorphinan

Cat. No.: B237214
CAS No.: 132958-69-1
M. Wt: 301.5 g/mol
InChI Key: GIOLDLCQWZJHCJ-NWMXVAIHSA-O
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Description

No evidence provided describes the structure, synthesis, or pharmacological properties of S-Allyl-3-hydroxy-17-thioniamorphinan. The compound name suggests it is a thioniamorphinan derivative, which typically belongs to a class of opioid receptor modulators. However, none of the sources address this compound or its analogs.

Properties

CAS No.

132958-69-1

Molecular Formula

C11H13F3O4S

Molecular Weight

301.5 g/mol

IUPAC Name

(9R,10R)-17-prop-2-enyl-17-thioniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H24OS/c1-2-10-21-11-9-19-8-4-3-5-16(19)18(21)12-14-6-7-15(20)13-17(14)19/h2,6-7,13,16,18H,1,3-5,8-12H2/p+1/t16-,18+,19?,21?/m0/s1

InChI Key

GIOLDLCQWZJHCJ-NWMXVAIHSA-O

SMILES

C=CC[S+]1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Isomeric SMILES

C=CC[S+]1CCC23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O

Canonical SMILES

C=CC[S+]1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Synonyms

S-allyl-3-hydroxy-17-thioniamorphinan
S-allyl-3-hydroxy-17-thioniamorphinan, (4aalpha,10alpha,10aalpha,11R*)-(+-) isomer
SAHTM

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a summary of unrelated compounds mentioned in the sources:

:

  • Focuses on diphenylamine analogs (e.g., tofenamic acid, thyroxine) .

:

  • Describes synthesis of fluorinated aromatic amine derivatives (compounds 6a–p) via reactions with acyl isothiocyanates .
  • These compounds are unrelated to morphinan scaffolds.

:

:

  • Lists impurities in Drospirenone/Ethinyl Estradiol formulations, such as naphthalenol derivatives and thiophene-containing amines .
  • These are unrelated to thioniamorphinans in structure or function.

Critical Limitations of the Evidence

  • Structural Disparity: The evidence describes amines, diphenylamines, and steroids, but none share the thioniamorphinan core (a polycyclic structure with sulfur substitution).
  • Pharmacological Context : Thioniamorphinans are often opioid analogs, but the evidence lacks data on opioid receptor binding, pharmacokinetics, or toxicity for such compounds.
  • Synthesis Pathways : outlines fluorinated amine synthesis, but methods for sulfur-allyl substitutions in morphinan frameworks are absent .

Recommendations for Further Research

To address the query, the following steps are necessary:

Database Search : Explore specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on thioniamorphinan derivatives.

Patent Literature : Investigate pharmaceutical patents for sulfur-modified morphinan analogs.

Comparative Studies: Prioritize sources comparing S-Allyl-3-hydroxy-17-thioniamorphinan with: Naltrexone (a morphinan derivative with opioid antagonism). Naloxone (a thio-analog with modified pharmacokinetics). Buprenorphine (a thebaine-derived partial agonist).

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